Boc-Trp-N-carboxyanhydride

Descripción general

Descripción

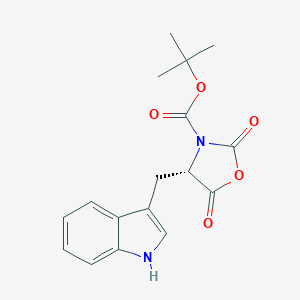

Boc-Trp-N-carboxyanhydride, also known as Nalpha-Boc-L-tryptophan Nalpha-carboxy anhydride, is a derivative of the amino acid tryptophan. This compound is widely used in peptide synthesis due to its ability to form stable intermediates. It is a white crystalline powder that is soluble in organic solvents and has a molecular formula of C17H18N2O5 .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Boc-Trp-N-carboxyanhydride can be synthesized from Boc-protected tryptophan. The reaction typically involves the use of a reagent such as triphosgene or n-propylphosphonic anhydride to facilitate the formation of the N-carboxyanhydride ring . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products.

Industrial Production Methods

In an industrial setting, the synthesis of this compound is scaled up using similar reagents and conditions. The process involves the careful control of temperature and pressure to ensure high yield and purity of the final product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Types of Reactions

Boc-Trp-N-carboxyanhydride undergoes several types of chemical reactions, including:

Polymerization: It can polymerize to form polypeptides.

Substitution: It can undergo nucleophilic substitution reactions.

Hydrolysis: It can be hydrolyzed to form Boc-protected tryptophan.

Common Reagents and Conditions

Polymerization: Catalysts such as tin(II) octoate are commonly used.

Substitution: Nucleophiles like amines or alcohols are used under basic conditions.

Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.

Major Products Formed

Polymerization: Polypeptides with specific sequences.

Substitution: Substituted Boc-protected tryptophan derivatives.

Hydrolysis: Boc-protected tryptophan.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Peptide and Protein Synthesis

Boc-Trp-N-carboxyanhydride is primarily used in the synthesis of peptides and proteins. It acts as a building block for the formation of peptide bonds through polymerization reactions. The compound can polymerize to create polypeptides with specific sequences, which are essential for studying protein structure and function .

Table 1: Key Reactions Involving this compound

| Reaction Type | Description | Products Formed |

|---|---|---|

| Polymerization | Formation of polypeptides | Specific sequence polypeptides |

| Nucleophilic Substitution | Reaction with amines or alcohols | Substituted Boc-protected tryptophan derivatives |

| Hydrolysis | Breakdown to form Boc-protected tryptophan | Boc-protected tryptophan |

Biological Applications

Biologically Active Peptides

In biological research, this compound serves as a precursor for synthesizing biologically active peptides. These peptides can mimic natural hormones or neurotransmitters, making them valuable in pharmacological studies . The ability to create specific sequences allows researchers to investigate the structure-activity relationships of these peptides.

Drug Development

The compound is also significant in the development of peptide-based drugs. Its utility in creating complex peptide structures enables the design of therapeutics that target specific biological pathways or diseases. For instance, polypeptides derived from this compound have been explored for their potential in cancer therapy and as drug delivery systems .

Industrial Applications

Polymer Production

In industrial settings, this compound is employed in producing specialized polymers and materials. The ability to create polypeptides with tailored properties makes it suitable for applications in biocompatible materials, coatings, and drug delivery systems .

Case Study: Polypeptide-Based Materials

Recent studies have focused on synthesizing random copolypeptides using this compound. These materials have shown promise in various applications, including drug delivery and as scaffolds for tissue engineering due to their biocompatibility and biodegradability .

Mecanismo De Acción

The mechanism of action of Boc-Trp-N-carboxyanhydride involves the formation of a reactive intermediate that can undergo polymerization or substitution reactions. The compound targets specific amino acid residues in peptides, facilitating the formation of peptide bonds. This process is crucial in the synthesis of complex peptides and proteins .

Comparación Con Compuestos Similares

Similar Compounds

Boc-Gly-N-carboxyanhydride: A derivative of glycine used in peptide synthesis.

Boc-Ala-N-carboxyanhydride: A derivative of alanine used in similar applications.

Boc-Phe-N-carboxyanhydride: A derivative of phenylalanine used in peptide synthesis.

Uniqueness

Boc-Trp-N-carboxyanhydride is unique due to its tryptophan moiety, which imparts specific properties to the peptides synthesized from it. The indole ring in tryptophan provides additional stability and reactivity, making this compound a valuable compound in peptide synthesis .

Actividad Biológica

Boc-Trp-N-carboxyanhydride (Boc-Trp-NCA) is a derivative of tryptophan that has gained attention in the field of polymer chemistry and biomedicine due to its potential biological activities and applications in drug delivery systems. This article explores the synthesis, properties, and biological activities associated with Boc-Trp-NCA, drawing on diverse research findings.

Synthesis of Boc-Trp-NCA

Boc-Trp-NCA is synthesized through the reaction of Boc-protected tryptophan with activating agents such as T3P® (a non-toxic reagent) under mild conditions. The synthesis process typically yields high purity and good yield without significant side products. Various studies have demonstrated the effectiveness of different reaction conditions, including temperature and the use of bases like pyridine, which can enhance the conversion rates during the formation of N-carboxyanhydrides (NCAs) from amino acids .

Properties of Boc-Trp-NCA

Boc-Trp-NCA exhibits unique physicochemical properties that make it suitable for various applications:

- Solubility : It is soluble in organic solvents, allowing for easy processing in polymerization reactions.

- Reactivity : The anhydride functional group is highly reactive, facilitating ring-opening polymerization (ROP) to form polypeptides.

- Biocompatibility : The Boc protecting group provides stability during synthesis while maintaining biocompatibility upon deprotection.

Biological Activity

The biological activity of Boc-Trp-NCA can be categorized into several key areas:

1. Anticancer Activity

Recent studies have investigated the use of nanoparticles formed from polypeptides synthesized using Boc-Trp-NCA for drug delivery applications. These nanoparticles demonstrated significant cytotoxicity against various cancer cell lines, including lung adenocarcinoma (A549) cells. The encapsulation of chemotherapeutic agents within these nanoparticles resulted in enhanced therapeutic efficacy compared to free drug formulations .

2. Antimicrobial Properties

Research indicates that polypeptides derived from Boc-Trp-NCA exhibit antimicrobial activity. The hydrophobic nature of tryptophan residues contributes to membrane disruption in bacterial cells, leading to cell death. This property has potential applications in developing new antimicrobial agents .

3. Neuroprotective Effects

Tryptophan derivatives, including Boc-Trp-NCA, have been studied for their neuroprotective effects. These compounds may influence serotonin pathways and exhibit antioxidant properties, which are beneficial in neurodegenerative disease models .

Case Studies and Research Findings

Several studies highlight the biological significance of Boc-Trp-NCA:

- Study on Drug Delivery Systems : A study evaluated the cytotoxicity of paclitaxel-loaded nanoparticles synthesized from Boc-Trp-NCA-based polypeptides. Results showed a significant reduction in cell viability in A549 cells compared to controls, indicating effective drug delivery and release mechanisms .

- Antimicrobial Testing : Another research project focused on the antimicrobial activity of polypeptides derived from Boc-Trp-NCA against Staphylococcus aureus and Escherichia coli. The results demonstrated a dose-dependent inhibition of bacterial growth, supporting its potential as a novel antimicrobial agent .

Data Tables

| Property | Description |

|---|---|

| Solubility | Soluble in organic solvents |

| Reactivity | High reactivity due to anhydride functional group |

| Anticancer Activity | Effective against A549 lung adenocarcinoma cells |

| Antimicrobial Activity | Effective against Staphylococcus aureus and E. coli |

| Neuroprotective Effects | Potential influence on serotonin pathways |

Propiedades

IUPAC Name |

tert-butyl (4S)-4-(1H-indol-3-ylmethyl)-2,5-dioxo-1,3-oxazolidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O5/c1-17(2,3)24-16(22)19-13(14(20)23-15(19)21)8-10-9-18-12-7-5-4-6-11(10)12/h4-7,9,13,18H,8H2,1-3H3/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSFZLNNHQNYZNF-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C(C(=O)OC1=O)CC2=CNC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1[C@H](C(=O)OC1=O)CC2=CNC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00583404 | |

| Record name | tert-Butyl (4S)-4-[(1H-indol-3-yl)methyl]-2,5-dioxo-1,3-oxazolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175837-77-1 | |

| Record name | tert-Butyl (4S)-4-[(1H-indol-3-yl)methyl]-2,5-dioxo-1,3-oxazolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.